molecular formula C14H10ClFO2 B1323933 4-Chloro-3-fluoro-2'-methoxybenzophenone CAS No. 750633-56-8

4-Chloro-3-fluoro-2'-methoxybenzophenone

Cat. No.: B1323933
CAS No.: 750633-56-8
M. Wt: 264.68 g/mol
InChI Key: UFYGWHHMAWVATK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2'-methoxybenzophenone is a substituted benzophenone derivative characterized by the presence of halogen (chloro and fluoro) and methoxy functional groups on its aromatic rings. Its molecular structure consists of two benzene rings connected by a ketone group, with substituents at the 4-chloro-3-fluoro position on one ring and a methoxy group at the 2' position on the other (Figure 1). This compound is part of a broader class of benzophenones, which are widely studied for their pharmacological and industrial applications due to their structural versatility and ability to interact with biological targets .

For example, benzophenones with halogen and methoxy substituents have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, a key mechanism in inflammation management .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGWHHMAWVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641465
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-56-8
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluoroacetophenone and 2-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of benzophenone carboxylic acids or aldehydes.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

4-Chloro-3-fluoro-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique substituents allow it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The 2'-methoxy group in the target compound distinguishes it from analogs like 4'-methoxy derivatives (e.g., 4-chloro-4'-methoxybenzophenone), which are associated with pharmaceutical intermediates (e.g., Fenofibrate) .

Anti-Inflammatory Potential

Benzophenones with methoxy and halogen groups have shown significant COX-2 inhibition. For instance:

  • 4-Chloro-4'-methoxybenzophenone: Exhibits selective COX-2 inhibition (Glide Score: −8.2 kcal/mol) and suppresses prostaglandin E₂ (PGE₂) production in vitro .
  • 3,4-Dimethoxy-4'-chlorobenzophenone: Demonstrates dual COX/LOX inhibition, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in murine models .

The target compound’s 3-fluoro substituent may further modulate enzyme interactions, as fluorinated analogs are known to improve bioavailability and reduce off-target effects .

Biological Activity

4-Chloro-3-fluoro-2'-methoxybenzophenone is a fluorinated derivative of benzophenone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of chloro, fluoro, and methoxy groups, enhance its reactivity and interaction with biological targets, making it a subject of various studies focusing on its antimicrobial and anticancer properties.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H12ClF O2
  • Molecular Weight : 276.70 g/mol
  • CAS Number : 750633

This compound primarily acts as an electrophile, participating in nucleophilic substitution reactions. Its substituents allow it to interact with various biomolecules, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. This mechanism underlies its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells. The mechanism appears to involve the modulation of glycolytic pathways, which are often upregulated in aggressive cancers.

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Study Showed a reduction in cell viability in MCF-7 cells by 60% at a concentration of 50 µM after 48 hours . The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction.
Mechanistic Study Investigated the interaction with hexokinase, revealing that the compound inhibits glycolytic flux in cancer cells, thereby reducing lactate production .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
4-Chloro-3-fluoro-benzophenone ModerateLowLacks methoxy group
4-Fluoro-2'-methoxybenzophenone LowModerateDifferent halogen placement
4-Chloro-3-methoxybenzophenone HighModerateNo fluorine substitution

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